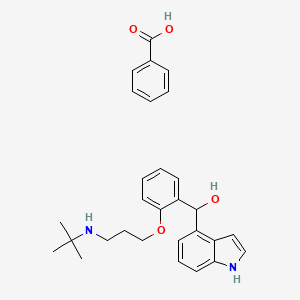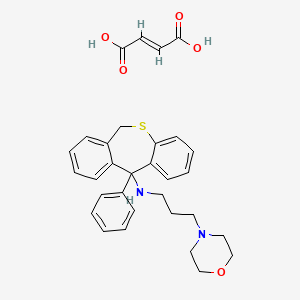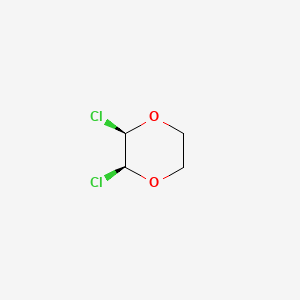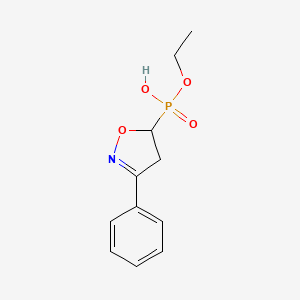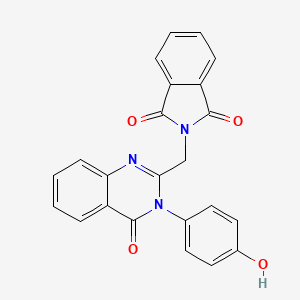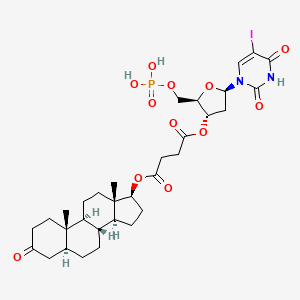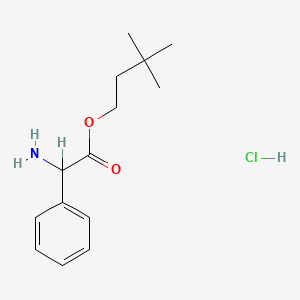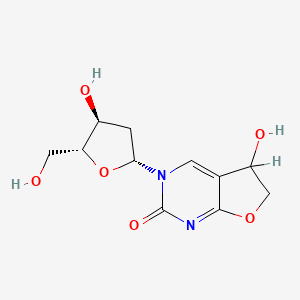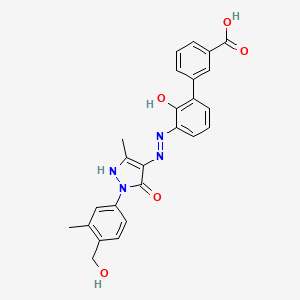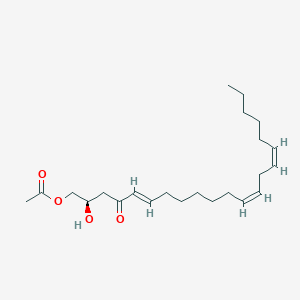
4-(1-Phenyl-2-(1-pyrrolidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Phenyl-2-(1-pyrrolidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one dihydrochloride is a complex organic compound that features a pyrido-oxazinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenyl-2-(1-pyrrolidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one dihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the pyrido-oxazinone core, followed by the introduction of the phenyl and pyrrolidinyl groups. Common reagents used in these reactions include phenylboronic acid, pyrrolidine, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and continuous flow chemistry techniques to scale up the production process efficiently.
化学反応の分析
Types of Reactions
4-(1-Phenyl-2-(1-pyrrolidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
4-(1-Phenyl-2-(1-pyrrolidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(1-Phenyl-2-(1-pyrrolidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects in the biological pathways involved.
類似化合物との比較
Similar Compounds
- 4-(1-Phenyl-2-(1-pyrrolidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
- 4-(1-Phenyl-2-(1-pyrrolidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride
Uniqueness
The dihydrochloride form of the compound is unique due to its enhanced solubility and stability compared to its non-hydrochloride counterparts. This makes it more suitable for certain applications, particularly in medicinal chemistry where solubility and stability are critical factors.
特性
CAS番号 |
88809-63-6 |
|---|---|
分子式 |
C19H23Cl2N3O2 |
分子量 |
396.3 g/mol |
IUPAC名 |
4-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrido[3,2-b][1,4]oxazin-3-one;dihydrochloride |
InChI |
InChI=1S/C19H21N3O2.2ClH/c23-18-14-24-17-9-6-10-20-19(17)22(18)16(13-21-11-4-5-12-21)15-7-2-1-3-8-15;;/h1-3,6-10,16H,4-5,11-14H2;2*1H |
InChIキー |
LZOZHJCAFCUNNP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)N3C(=O)COC4=C3N=CC=C4.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


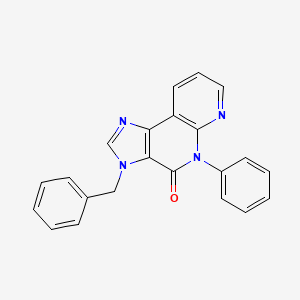
![3-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]propanamide;oxalic acid](/img/structure/B12759404.png)

